molecular formula C38H42N2O6 B1653837 Thalicberine, O-methyl CAS No. 19879-44-8

Thalicberine, O-methyl

Cat. No.: B1653837
CAS No.: 19879-44-8
M. Wt: 622.7 g/mol
InChI Key: UUURWWVPMHAACP-UHFFFAOYSA-N
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Description

Thalicberine, O-methyl is a natural product found in Thalictrum minus and Berberis laurina with data available.

Scientific Research Applications

Isolation and Identification

  • Identification in Thalictrum Species : Thalicberine, O-methyl, along with other compounds like thalmelatidine and thaliphylline, has been identified in Thalictrum minus var. minus, showcasing its presence in different Thalictrum species (Başer & Kinmer, 1985).

  • Identification in Thalictrum lucidum : This compound was also isolated from Thalictrum lucidum roots and found to possess hypotensive activity in normotensive dogs (Wu et al., 1976).

Pharmacological Applications

  • Hypotensive and Antimicrobial Activities : O-methylthalicberine from Thalictrum lucidum exhibited hypotensive activity and certain antimicrobial properties against Mycobacterium smegmatis (Wu et al., 1976).

  • Antiparasitic Activities : Alkaloids from Thalictrum flavum, including O-methylthalicberine, showed potential leishmanicidal activities against L. major (Ropivia et al., 2010).

  • Antibacterial Activity : In Thalictrum minus L., O-methylthalicberine was identified and displayed antibacterial activity against bovine mastitis (Mushtaq et al., 2016).

Chemical and Cytological Investigations

  • Chemotype Determination : Chemical investigation of Thalictrum minus from the Vojvodina region identified O-methylthalicberine, assisting in dividing plant populations into chemotypes based on major alkaloids (Popovic et al., 1992).

  • Dimeric Alkaloid Identification : Research on Thalictrum longistylum isolated O-methyllongiberine, a dimeric alkaloid, demonstrating a new class of dimeric alkaloids (Lee et al., 1999).

Ethnopharmacological Relevance

  • Traditional Medicinal Uses : Thalictrum foliolosum, containing compounds including O-methylthalicberine, is traditionally used for various treatments, such as snakebites and rheumatism, and is considered a source of phytocompounds for therapeutic applications (Sharma et al., 2020).

Properties

CAS No.

19879-44-8

Molecular Formula

C38H42N2O6

Molecular Weight

622.7 g/mol

IUPAC Name

10,14,15,26-tetramethoxy-4,20-dimethyl-12,28-dioxa-4,20-diazaheptacyclo[27.2.2.17,11.113,17.123,27.03,8.021,35]hexatriaconta-1(31),7(36),8,10,13(35),14,16,23(34),24,26,29,32-dodecaene

InChI

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-34-32(42-4)22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3

InChI Key

UUURWWVPMHAACP-UHFFFAOYSA-N

SMILES

CN1CCC2=CC3=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC

5096-71-9

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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